![molecular formula C17H14ClN3O3 B2942773 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797126-25-0](/img/structure/B2942773.png)
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolone ring, which is a type of heterocyclic compound. The chlorophenyl and furanyl groups would be attached to this ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furanyl, and 1,2,4-triazolone groups. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the furanyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the chlorophenyl, furanyl, and cyclopropyl groups on the 1,2,4-triazolone ring could influence properties like solubility, melting point, and stability .Scientific Research Applications
Spectroscopic Investigations
The compound has been used in spectroscopic investigations . The bond parameters were calculated at B3LYP/6-31G (d, p) basis set. The harmonic frequency also calculated at the same level of theory with TED contribution .
Non-Linear Optical (NLO) Properties
The compound has been studied for its non-linear optical (NLO) properties . The NLO property of the molecule was measured using first order hyper-polarizability calculation and the results revealed that the target molecule has nearly eighteen times greater NLO activity than the standard .
Molecular Electrostatic Potential (MEP)
The compound has been used in studies of molecular electrostatic potential (MEP) . MEP was studied for predicting the reactive sites .
Antibacterial Activity
Furan derivatives, such as the compound , have been synthesized and evaluated for their antibacterial activity . These compounds showed potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates .
Antifungal Properties
Imidazoles, which are structurally similar to the compound, are known to exhibit antifungal properties . This suggests potential antifungal applications for the compound.
Anti-Inflammatory Properties
Imidazoles are also known to have anti-inflammatory properties . Given the structural similarity, the compound could potentially be used in anti-inflammatory applications.
Future Directions
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGADUBHPPBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one |
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